Cas no 2171470-41-8 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid)
L'acido 2-2-({(9H-fluoren-9-yl)metossicarbonil}ammino)-3-(1,3-tiazol-5-il)propanammido-2-metilpropanoico è un composto organico complesso utilizzato principalmente nella sintesi peptidica. La sua struttura combina un gruppo protettivo Fmoc (9-fluorenilmetossicarbonile) con un anello tiazolico, offrendo stabilità e selettività nelle reazioni di accoppiamento. La presenza del gruppo tiazolico conferisce proprietà elettroniche uniche, utili per modificare la reattività e la solubilità del peptide. Questo derivato amminoacidico è particolarmente vantaggioso per la costruzione di peptidi non naturali o modificati, grazie alla sua capacità di preservare l'integrità della catena peptidica durante le sintesi in fase solida. La sua struttura chirale consente un controllo stereochimico preciso nelle sintesi asimmetriche.

2171470-41-8 structure
Nome del prodotto:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid
- EN300-1551641
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid
- 2171470-41-8
-
- Inchi: 1S/C25H25N3O5S/c1-25(2,23(30)31)28-22(29)21(11-15-12-26-14-34-15)27-24(32)33-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- Chiave InChI: ZFGSIKOXCZXEIQ-UHFFFAOYSA-N
- Sorrisi: S1C=NC=C1CC(C(NC(C(=O)O)(C)C)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 479.15149208g/mol
- Massa monoisotopica: 479.15149208g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 9
- Complessità: 741
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 146Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1551641-5000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1551641-1000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1551641-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1551641-500mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1551641-2500mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1551641-50mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1551641-10000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1551641-100mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1551641-250mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido]-2-methylpropanoic acid |
2171470-41-8 | 250mg |
$3099.0 | 2023-09-25 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid Letteratura correlata
-
1. Back matter
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
2171470-41-8 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylpropanoic acid) Prodotti correlati
- 718610-84-5(tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate)
- 850931-17-8(N-2-(4-fluorophenyl)-7-methylimidazo1,2-apyridin-3-yl-2-methylpropanamide)
- 55843-47-5(cis-3-hydroxycyclopentanecarboxylic acid)
- 2137817-41-3(4-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)butanoic acid)
- 1467728-93-3(Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate)
- 741999-18-8(3-(4-aminobutyl)-1lambda6-thiolane-1,1-dione)
- 1146894-87-2(1-(Tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid)
- 2229032-96-4(methyl 2-hydroxy-2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}acetate)
- 2023645-22-7(SLAP HydroPyridopyrazine Reagent)
- 773125-41-0(3-AMINO-3-(3-FLUORO-2-METHYLPHENYL)PROPANOIC ACID)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
